Trt-Phe-OH

Vue d'ensemble

Description

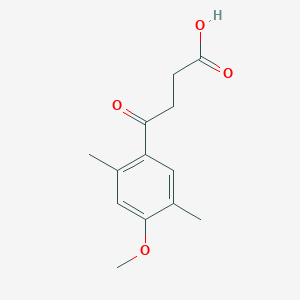

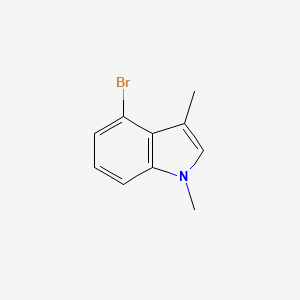

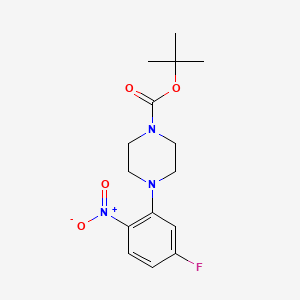

“Trt-Phe-OH” is also known as Trityl-L-phenylalanine . It has a molecular weight of 407.51 and its CAS RN is 47672-25-3 . It is typically stored in a dry freezer .

Synthesis Analysis

This compound can be synthesized using Fmoc methodology with Wang resin as a solid support . The synthesis process involves the preparation of ditrityl amino acids such as Trt-Lys(Trt)-OH, Trt-Orn(Trt)-OH, Trt-Ser(Trt)-OH, and Trt-Hse(Trt)-OH . These are used in the synthesis of trityl-protected peptides .

Molecular Structure Analysis

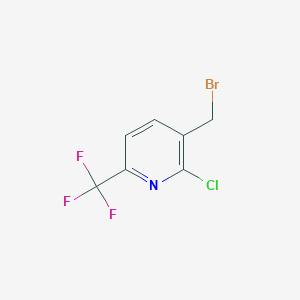

The molecular formula of this compound is C28H25NO2 . The structure of this compound is based on the Phe-Phe motif, which is a simple chemical structure that has shown potential in self-assembly .

Chemical Reactions Analysis

The Phe-Phe motif, which this compound is based on, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . In the synthesis of this compound, the racemization of histidine during an aqueous-based coupling reaction with microwave irradiation can be minimized .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 407.51 . It is typically stored in a dry freezer to maintain its stability .

Applications De Recherche Scientifique

1. Postsynthetic Modification of Peptides

Trt-Phe-OH, or trityl alcohol, has been identified as a useful agent in the postsynthetic modification of peptides. Particularly, it is used in S-tritylation reactions with peptides, a process that protects the Cys located in fully unprotected peptides. This method is simple and efficient, requiring only Trt-OH and a suitable solvent to selectively promote S-tritylation in the presence of peptide nucleophilic functionalities (Mochizuki, Hibino, & Nishiuchi, 2014).

2. Application in Cyclic Peptide Synthesis

This compound is also applied in cyclic peptide synthesis. Specifically, a novel cysteine derivative involving this compound (N(alpha)-trityl-S-(9H-xanthen-9-yl)-l-cysteine) has been introduced for peptide synthesis. This derivative is particularly useful for a new strategy in preparing cyclic peptides, employing a series of steps including side-chain anchoring, peptide chain elongation, coupling, and on-resin cyclization by native chemical ligation (Tulla-Puche & Bárány, 2004).

3. Electrochemical pH Sensors

In a novel application, this compound has been used in the development of electrochemical pH sensors. The Trp=O/Trp-OH couples, formed by electrochemical oxidative quinone-functionalization of tryptophan residues, exhibit redox properties suitable for potentiometric pH sensing. These sensors demonstrate advantages such as low cost, good stability, reproducibility, and strong anti-interference ability, making them suitable for applications like monitoring pH changes in milk samples (Hu, Li, Zhang, & Li, 2020).

4. Hydroxyl Radical Profiling in Proteins

This compound plays a role in hydroxyl radical profiling of solvent-accessible protein residues. Hydroxyl radicals react with amino acids like cysteine, methionine, tryptophan, tyrosine, phenylalanine, and histidine at near diffusion-limited rates, which can be used to footprint proteins and protein-ligand interfaces. This process is essential in understanding the interactions and structure of proteins (Hambly & Gross, 2008).

5. Comparison of Various Types of Hydrogen Bonds

Studies involving this compound also extend to the comparison of various types of hydrogen bonds, particularly those involving aromatic amino acids like phenylalanine, tyrosine, tryptophan, and histidine. These studies are critical in understanding the role of these amino acids in protein structure and function (Scheiner, Kar, & Pattanayak, 2002).

Mécanisme D'action

Safety and Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . Consult a doctor if necessary .

Orientations Futures

The Phe-Phe motif, which Trt-Phe-OH is based on, has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The self-assembled nanostructures of molecules based on the Phe-Phe motif hold substantial promise for the creation of the next generation nanomedicines .

Propriétés

IUPAC Name |

(2S)-3-phenyl-2-(tritylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDAXFJBEVRMHU-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)

![n-Cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide](/img/structure/B3139107.png)